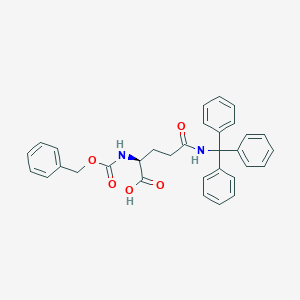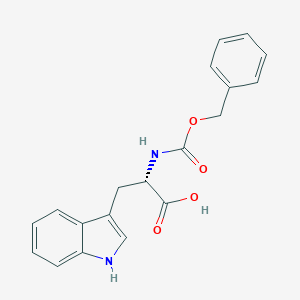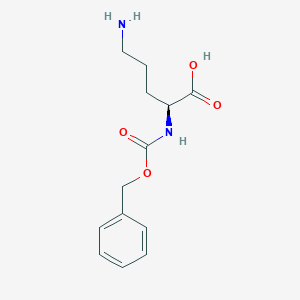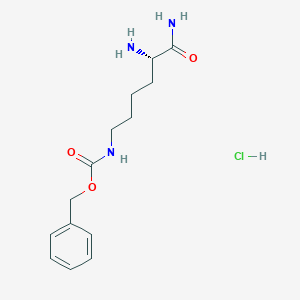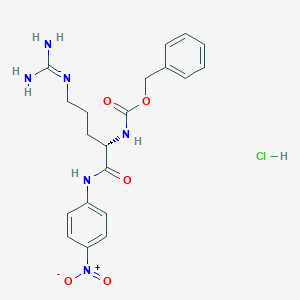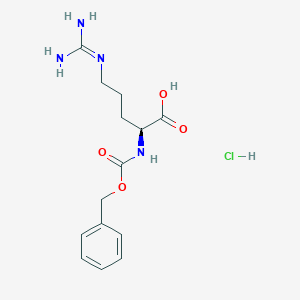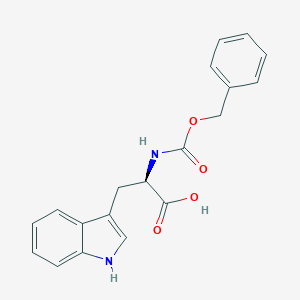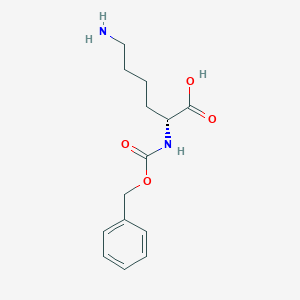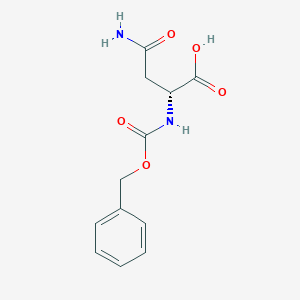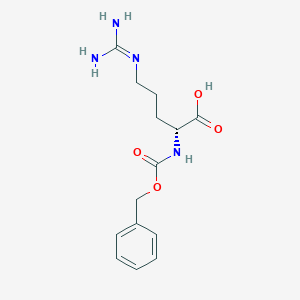![molecular formula C15H14N2O4S B554841 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid CAS No. 2688-22-4](/img/structure/B554841.png)
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid is an organic compound with a complex structure that includes a nitrophenyl group, a sulfanylamino group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl and sulfanylamino intermediatesThe final step involves the coupling of these intermediates with a phenylpropanoic acid derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The nitrophenyl and sulfanylamino groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or propanoic acid groups.
Other nitrophenyl compounds: Compounds with a nitrophenyl group but different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2688-22-4 |
|---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-15(19)12(10-11-6-2-1-3-7-11)16-22-14-9-5-4-8-13(14)17(20)21/h1-9,12,16H,10H2,(H,18,19) |
InChI Key |
JPFBMBJXDGJTDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Synonyms |
(2S)-2-{[(2-nitrophenyl)sulfanyl]amino}-3-phenylpropanoicacid; dicha; 2688-22-4; NPS-PHE-OHDCHA; Nps-Phe-OH.DCHA; AM033409 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


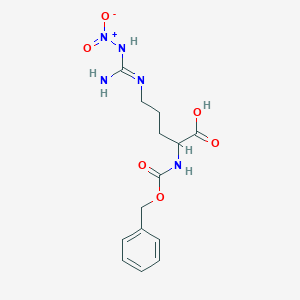
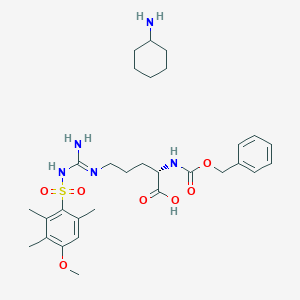
![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
